Rutaecarpina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La rutaecarpina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La rutaecarpina ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Análisis Bioquímico

Biochemical Properties

Rutaecarpine has been shown to have cardiovascular biological effects such as inotropic and chronotropic, vasorelaxant, anti-platelet aggregation and anti-inflammatory effects . It also exhibits anti-inflammatory, anti-atherogenic, anti-Alzheimer’s disease, antitumor, and antifungal activities via a variety of mechanisms .

Cellular Effects

Rutaecarpine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit LIGHT-induced migration and the activation of CCR1, CCR2, ICAM-1, ERK, and p38 MAPK in the monocyte-like cell line THP-1 and promyelocytic leukemia cell line HL60 . It also attenuates the protein level of ABCB1, a transporter protein, in human umbilical vascular endothelial cells .

Molecular Mechanism

Rutaecarpine’s mechanism of action involves stimulating either the release of nitric oxide (NO) that leads to the activation of guanylyl cyclase or the calcitonin gene-related peptide that in turn relaxes vascular smooth muscles and reduces peripheral resistance . It also promotes the phosphorylation of AMPK and ACC2, and increases glucose uptake .

Temporal Effects in Laboratory Settings

Rutaecarpine has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, it has been found to promote the phosphorylation of AMPK and ACC2, and increase glucose uptake in cultured rat skeletal muscle cells .

Dosage Effects in Animal Models

Rutaecarpine has been shown to have dose-dependent effects in animal models. For example, it significantly prolongs the occlusion time, bleeding time, and the latent period of inducing platelet plug formation in mesenteric venules in rats . It also ameliorates hyperlipidemia and hyperglycemia in fat-fed, streptozotocin-treated rats .

Metabolic Pathways

Rutaecarpine metabolism is complex and proceeds along several routes, primarily involving the addition of a single hydroxyl group by CYP3A4 . Six monohydroxylated and four dihydroxylated metabolites have been identified .

Transport and Distribution

While specific transporters or binding proteins that interact with rutaecarpine have not been identified, it has been shown to attenuate the protein level of ABCB1, a transporter protein, in human umbilical vascular endothelial cells .

Subcellular Localization

It has been shown to interact with various proteins and enzymes, suggesting that it may be localized to multiple compartments or organelles within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La rutaecarpina se puede sintetizar mediante varios métodos. Uno de los primeros métodos involucra una síntesis de tres pasos a partir del ácido 3-(2-aminoetil)indol-2-carboxílico . Otro método incluye una síntesis de una sola olla a partir de cetotetrahidrocarbolina, metil antranilato y tricloruro de fósforo . Recientemente, se ha utilizado una reacción radical que involucra la ciclación de radicales indol-2-il sobre el motivo quinazolinona, produciendo this compound en un 55% .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la extracción de la fruta seca de Evodia rutaecarpa utilizando solventes como la acetona . El compuesto extraído se purifica luego mediante diversas técnicas cromatográficas para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La rutaecarpina experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y Condiciones Comunes:

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o haluros en condiciones básicas.

Productos Mayores: Los principales productos formados a partir de estas reacciones incluyen ácido antranílico, anilina, dióxido de carbono (CO₂), amoníaco (NH₃) y ácido indol-2-carboxílico .

Comparación Con Compuestos Similares

La rutaecarpina a menudo se compara con otros alcaloides como la evodiamina, que también se aísla de Evodia rutaecarpa . Ambos compuestos exhiben propiedades anticancerígenas, pero la this compound tiene una capacidad única para inhibir la hidratasa de fumarato, lo que lleva a la diferenciación de las células cancerosas de mama triple negativas . Otros compuestos similares incluyen alcaloides de indol como la vincristina y la vinblastina, que se utilizan en la terapia contra el cáncer .

Compuestos Similares:

- Evodiamina

- Vincristina

- Vinblastina

La combinación única de actividades biológicas de la this compound y su capacidad para dirigirse a múltiples vías la convierten en un compuesto de gran interés en diversos campos de la investigación científica.

Propiedades

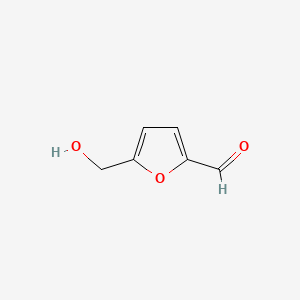

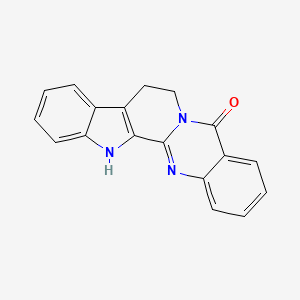

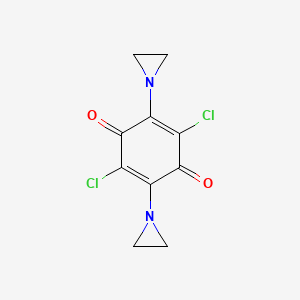

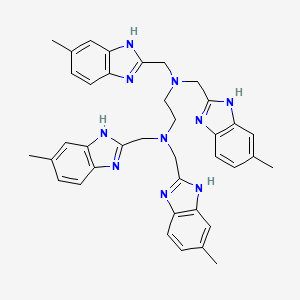

IUPAC Name |

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVGWSKVRYFWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232884 | |

| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-26-4 | |

| Record name | Rutaecarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutecarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutaecarpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutacarpin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTECARPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZV289PRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rutaecarpine acts as a potent agonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) receptor. []

ANone: Rutaecarpine's activation of TRPV1 receptors leads to various downstream effects, including:

- Increased intracellular calcium levels: This triggers the release of Calcitonin Gene-Related Peptide (CGRP). []

- Vasodilation: Rutaecarpine induces relaxation of vascular smooth muscle, likely mediated by CGRP release. [, ]

- Cardioprotection: Rutaecarpine protects against myocardial ischemia-reperfusion injury, an effect attributed to CGRP release and subsequent vasodilation. [, ]

- Anti-inflammatory effects: Rutaecarpine exhibits anti-inflammatory activity, potentially through modulation of cytokine production and inhibition of arachidonic acid release, impacting prostaglandin synthesis. [, ]

- Anti-thrombotic effects: Rutaecarpine demonstrates anti-platelet activity in vivo, suggesting potential as a therapeutic agent for arterial thrombosis. []

- Autophagy induction: Rutaecarpine promotes autophagy in cardiomyocytes exposed to high glucose, contributing to its protective effect against diabetic cardiomyopathy. []

ANone: The molecular formula of Rutaecarpine is C18H13N3O and its molecular weight is 287.31 g/mol.

A: Yes, computational chemistry approaches, including molecular simulations, have provided insights into the structural features of Rutaecarpine and its analogs that influence their interaction with the TRPV1 receptor and subsequent pharmacological effects. []

ANone: Studies on Rutaecarpine analogs have revealed important SAR insights:

- Importance of the pentacyclic scaffold: Modifications that disrupt the planar structure of Rutaecarpine can significantly reduce its vasodilator activity and ability to activate TRPV1. []

- Role of the 5-position: Analogs lacking the substituent at the 5-position may exhibit altered selectivity for TRPV1, potentially influencing their pharmacological effects, such as bronchoconstriction. []

ANone: Researchers have investigated several formulation strategies to enhance Rutaecarpine's delivery and bioavailability:

- Solid dispersions: This approach significantly improves the absorption and plasma concentration of Rutaecarpine, leading to enhanced antihypertensive effects in spontaneously hypertensive rats. []

- Microemulsions: Microemulsion formulations demonstrate significantly higher skin permeation and bioavailability of Rutaecarpine compared to conventional formulations like ointments and tinctures. []

ANone: Studies in rats have identified several metabolic pathways for Rutaecarpine, including:

- Hydroxylation: Multiple hydroxylated metabolites of Rutaecarpine have been detected in rat plasma, suggesting that hydroxylation is a major metabolic pathway. [, , , ]

- Sulphate conjugation: This phase II metabolic pathway leads to the formation of sulphate conjugates of Rutaecarpine and its hydroxylated metabolites. []

- Glucuronidation: This phase II metabolic pathway results in the production of glucuronide conjugates of Rutaecarpine. []

A: Following oral administration in rats, a significant portion of Rutaecarpine is excreted in feces, with a smaller amount detected in urine. []

ANone: Rutaecarpine has been shown to interact with several drugs and drug-metabolizing enzymes:

- CYP1A induction: Rutaecarpine induces CYP1A activity in rats, which could potentially alter the metabolism of co-administered drugs that are substrates of this enzyme, such as theophylline. [, ]

- CYP3A4 inactivation: Rutaecarpine and its metabolites can act as mechanism-based inhibitors of CYP3A4, potentially leading to drug-drug interactions. []

- Phenobarbital interaction: Pretreatment with phenobarbital, a CYP inducer, alters the pharmacokinetics of Rutaecarpine and its metabolite 10-hydroxyrutaecarpine in rats, suggesting a potential drug-drug interaction. []

ANone: Various in vitro models have been employed to investigate the pharmacological effects of Rutaecarpine:

- Isolated blood vessels: Rutaecarpine's vasorelaxant properties have been demonstrated in isolated rat aortic rings, often used to assess vascular reactivity. [, , , ]

- Cultured cell lines: The effects of Rutaecarpine on cell viability, proliferation, apoptosis, and gene expression have been studied in various cell lines, including human glioblastoma cells (U87), human monocytic cells (THP-1), murine hepatic cells (Hepa-1c1c7), and rat cardiomyocytes (H9c2). [, , , , , ]

ANone: Several animal models have been utilized to investigate the therapeutic potential of Rutaecarpine:

- Hypertension: Rutaecarpine's antihypertensive effects have been demonstrated in various hypertensive rat models, including spontaneously hypertensive rats (SHR), phenol-induced hypertensive rats, and 2-kidney, 1-clip hypertensive rats. [, ]

- Acute pancreatitis: Rutaecarpine exhibits protective effects against acute pancreatitis in rat models, reducing pancreatic inflammation and necrosis. []

- Cerebral ischemia reperfusion injury: Rutaecarpine shows neuroprotective effects in mouse models of cerebral ischemia reperfusion injury, improving neurological function and reducing infarct volume. []

- Atopic dermatitis: Rutaecarpine demonstrates therapeutic potential in a mouse model of atopic dermatitis, alleviating skin lesions and modulating immune responses. []

- Diabetic cardiomyopathy: Rutaecarpine protects against high glucose-induced cardiomyocyte injury in rat models, suggesting potential for treating diabetic cardiomyopathy. []

- Pulmonary fibrosis: Rutaecarpine exhibits protective effects against bleomycin-induced pulmonary fibrosis in a rat model, reducing lung injury and fibrosis markers. []

ANone: While Rutaecarpine possesses various pharmacological activities, studies have reported potential toxicity:

- Hepatotoxicity: Rutaecarpine has been shown to induce hepatotoxicity in rat hepatocytes, potentially through the formation of reactive metabolites and inhibition of cytochrome P450 enzymes. []

- Immunosuppressive effects: Rutaecarpine and its analogs have demonstrated immunosuppressive effects in mice, highlighting the need for further investigation into their safety profile. []

ANone: Several analytical techniques have been employed to characterize, quantify, and monitor Rutaecarpine and its metabolites:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), has been widely used for the separation and quantification of Rutaecarpine and its metabolites in various biological samples. [, , , , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS): These techniques provide sensitive and specific detection of Rutaecarpine and its metabolites, enabling identification and structural characterization. [, , ]

- Electrospray ionization ion-trap time-of-flight tandem mass spectrometry (ESI-IT-TOF MS): This high-resolution mass spectrometry technique has been used to investigate the fragmentation pathways of Rutaecarpine and its derivatives, providing valuable information for structural elucidation. []

- Ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS): This high-resolution and accurate mass spectrometry technique has enabled the identification and characterization of Rutaecarpine metabolites in rat plasma. []

A: Rutaecarpine exhibits limited solubility, which can hinder its bioavailability. Formulating Rutaecarpine as a solid dispersion or incorporating it into a microemulsion system has been shown to enhance its solubility and bioavailability. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)

![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)